molecular formula C5H4BClFNO2 B6337982 3-Chloro-5-fluoropyridine-4-boronic acid CAS No. 1444025-19-7

3-Chloro-5-fluoropyridine-4-boronic acid

Cat. No. B6337982
CAS RN: 1444025-19-7
M. Wt: 175.35 g/mol
InChI Key: GGCHMDYNKQPWPD-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoropyridine-4-boronic acid is a chemical compound with the molecular formula C5H4BClFNO2 and a molecular weight of 175.35 . It is commonly used in laboratory settings .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses a relatively stable, readily prepared, and environmentally benign organoboron reagent . Protodeboronation of boronic esters has also been reported, utilizing a radical approach .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4BClFNO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2,10-11H . This indicates the presence of boron, chlorine, fluorine, nitrogen, and oxygen atoms in the compound.


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be involved in Suzuki–Miyaura coupling, a reaction that conjoins chemically differentiated fragments with the metal catalyst . The reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .


Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 175.35 , and its InChI code is 1S/C5H4BClFNO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2,10-11H .

Scientific Research Applications

Synthesis of Complex Molecules

This compound is utilized in the synthesis of complex molecules, particularly in creating novel heteroarylpyridine scaffolds through iterative and regioselective cross-couplings. For example, a study demonstrated the one-pot synthesis of 2-chloro-3,4-diiodopyridine from 2-chloropyridine, which then underwent sequential Suzuki–Miyaura cross-couplings with various heteroaryl and arylboronic acids, including 3-chloro-5-fluoropyridine-4-boronic acid. This process enabled the synthesis of complex molecules like 5-[3,4-bis(2-phenylethynyl)pyridin-2-yl]-2-fluoropyridine with significant yields, highlighting the role of boronic acid derivatives in facilitating complex organic syntheses (Daykin et al., 2010).

Fluorescence Quenching Studies

Boronic acid derivatives, including those similar to this compound, are studied for their fluorescence quenching properties. These properties are essential in developing sensing materials for various applications. For instance, the fluorescence quenching behavior of boronic acid derivatives by aniline in alcohols was studied, showing how these compounds can be used in sensing technologies and understanding the mechanisms of fluorescence quenching in biological systems (Geethanjali et al., 2015).

Development of Sensing Materials

This compound and its derivatives are actively researched in the development of new sensing materials. These materials are capable of detecting various biological and chemical substances, leveraging the unique binding properties of boronic acids with diols. Research in this area explores the synthesis, structural analysis, and application potential of boronic acid derivatives for creating advanced sensors with high specificity and sensitivity for diagnostic and environmental monitoring applications (Hernández-Negrete et al., 2021).

Novel Catalytic Applications

The compound is also explored for its potential catalytic applications in organic reactions. Boronic acid derivatives are known for their catalytic properties, particularly in facilitating carbon-carbon bond formation reactions. These applications are crucial in developing new synthetic methodologies that are more efficient, selective, and environmentally friendly (Hashimoto et al., 2015).

Mechanism of Action

Target of Action

The primary target of 3-Chloro-5-fluoropyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . .

Safety and Hazards

3-Chloro-5-fluoropyridine-4-boronic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Future Directions

The use of 3-Chloro-5-fluoropyridine-4-boronic acid and similar compounds in Suzuki–Miyaura coupling and other reactions continues to be a subject of research . Future directions may include the development of new synthesis methods, the exploration of other potential reactions, and the study of the compound’s properties and applications in various fields.

properties

IUPAC Name

(3-chloro-5-fluoropyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BClFNO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCHMDYNKQPWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1F)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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